1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane

Catalog No.
S11818551
CAS No.
M.F
C21H31ClN2O
M. Wt
362.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}eth...

Product Name

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chlorophenyl)ethanone

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C21H31ClN2O/c22-19-10-8-18(9-11-19)17-21(25)24-15-6-3-7-20(24)12-16-23-13-4-1-2-5-14-23/h8-11,20H,1-7,12-17H2

InChI Key

IWEQQRVVKDUTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)CC3=CC=C(C=C3)Cl

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane is a complex organic compound characterized by the presence of a piperidine ring, an azepane ring, and a chlorophenylacetyl group. Its molecular formula is C21H31ClN2OC_{21}H_{31}ClN_{2}O with a molecular weight of approximately 362.9 g/mol. The compound's structure allows for various interactions due to its functional groups, making it of interest in both medicinal chemistry and organic synthesis.

  • Oxidation: The chlorophenyl group can undergo oxidation, potentially leading to the formation of hydroxyl or carbonyl derivatives.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
  • Substitution: The hydrogen atoms on the piperidine and azepane rings are susceptible to substitution with various functional groups, allowing for the synthesis of analogs with modified properties.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

The biological activity of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane is primarily attributed to its structural similarity to known pharmacological agents. Preliminary studies suggest that it may exhibit activity against certain receptors and enzymes, making it a candidate for further investigation in drug development. Its unique structure allows for potential interactions with biological targets, which could lead to therapeutic applications.

The synthesis of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane typically involves several key steps:

  • Acylation: Starting from piperidine, the acylation reaction with 4-chlorophenylacetyl chloride is performed to introduce the chlorophenylacetyl group.
  • Formation of Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, often requiring specific catalysts and solvents such as dichloromethane or tetrahydrofuran.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the product in high purity.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmacological agents due to its structural features.
  • Organic Synthesis: The compound can be utilized as an intermediate in various synthetic pathways to create more complex molecules.
  • Research: Its unique structure makes it suitable for studies involving receptor binding and enzyme inhibition.

Interaction studies are crucial for understanding how 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane interacts with biological targets. These studies may involve:

  • Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies can elucidate the compound's potential therapeutic roles and inform future drug development efforts.

Several compounds share structural similarities with 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane. Here are some notable examples:

Compound NameStructureKey Features
1-(2-{1-[(4-Hydroxyphenyl)acetyl]piperidin-2-yl}ethyl)azepaneStructureHydroxy group may enhance solubility and receptor interactions.
1-(2-{1-[(4-Methylphenyl)acetyl]piperidin-2-yl}ethyl)azepaneStructureMethyl substitution could affect lipophilicity and activity.
1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepaneStructureChlorine atom influences electronic properties and biological activity.

Uniqueness

The uniqueness of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and biological properties compared to its analogs. The presence of the chlorophenyl group may enhance its binding affinity to certain receptors, differentiating it from other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

362.2124913 g/mol

Monoisotopic Mass

362.2124913 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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